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Intermediate in the preparation of Miconazole
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
CAS No.: 24155-42-8
Cat. No.: VC21342240
Molecular Formula: C11H10Cl2N2O
Molecular Weight: 257.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 24155-42-8 |
---|---|
Molecular Formula | C11H10Cl2N2O |
Molecular Weight | 257.11 g/mol |
IUPAC Name | 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol |
Standard InChI | InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 |
Standard InChI Key | UKVLTPAGJIYSGN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O |
Appearance | White to Pale Yellow Solid |
Melting Point | 134-137°C |
Chemical Identification and Structure
Basic Identification
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is an imidazole derivative with specific structural characteristics. The compound is identified by the following parameters:
Parameter | Value |
---|---|
Molecular Formula | C11H10Cl2ON2 |
Molecular Weight | 257.116 g/mol |
CAS Number | 24155-42-8 |
Property | Basic |
Physical Appearance | White to slightly brown crystalline powder |
Melting Point | 134-137°C |
Synthesis Methods
Industrial Synthesis Process
A patented method for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol involves a straightforward process suitable for industrial production. The method consists of the following steps:
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Preparation of a reaction mixture containing DMF (dimethylformamide), imidazole, caustic soda flakes, and PEG600
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Heating the mixture to 110-115°C and maintaining this temperature for 1 hour
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Cooling to 50-55°C and adding a DMF solution of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol dropwise
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Controlling the temperature between 50-55°C during addition
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Further heating to 110-115°C for a 4-hour reaction period
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Cooling and adding water to precipitate the product
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Filtering, drying, and recrystallizing with methylbenzene (toluene)
This method yields approximately 51% of the final product with a melting point of 131.7-133.1°C . The synthesis approach uses relatively simple equipment and is designed to be cost-effective for industrial-scale production.
Chromatographic Analysis
Analytical Methods
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol can be analyzed using various chromatographic techniques. Two specific approaches have been documented with detailed parameters:
Method 1: CHIRALPAK® IA-3 Column
Parameter | Specification |
---|---|
Column | CHIRALPAK® IA-3 (4.6 x 50 mm, 3 μm) |
Chromatographic Mode | Reverse Phase |
Mobile Phase Composition | 20mM NH4CO3 aq. pH9.0 / acetonitrile = 30 / 70 |
Flow Rate | 5 mL/min |
Temperature | 25°C |
Detection | UV-VIS 230 nm |
Sample Concentration | 0.005 mg |
Results from this method show two peaks with retention times of 0.2 and 0.3 minutes, corresponding to k' values of 0.55 and 1.73, respectively. The alpha value between these peaks is 3.12, with a resolution of 4.57 .
Method 2: CHIRALPAK® AS-3R Column
Parameter | Specification |
---|---|
Column | CHIRALPAK® AS-3R (4.6 x 150 mm, 3 μm) |
Chromatographic Mode | Reverse Phase |
Mobile Phase Composition | 20mM NH4CO3 aq. pH9.0 / acetonitrile = 60 / 40 |
Flow Rate | 1 mL/min |
Temperature | 25°C |
Detection | UV-VIS 230 nm |
Sample Concentration | 0.005 mg |
This method yields two peaks with retention times of 4.2 and 5.0 minutes, corresponding to k' values of 1.54 and 1.98, respectively. The alpha value between these peaks is 1.29, with a resolution of 3.77 .
Separation of Stereoisomers
The chromatographic methods described above demonstrate the ability to separate the stereoisomers of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. This separation is crucial for pharmaceutical applications, where specific stereoisomers may exhibit different biological activities. The high resolution values (4.57 and 3.77) indicate good separation of the isomers using both methods, though Method 1 provides a higher alpha value and resolution.
Physicochemical Properties
Physical Characteristics
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol presents as a white to slightly brown crystalline powder . Its melting point ranges from 134-137°C according to safety data, which aligns closely with the 131.7-133.1°C reported after recrystallization in synthesis studies .
Biological Activity and Applications
Pharmacological Properties
Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has been investigated for several potential therapeutic applications. While specific research findings must be interpreted cautiously, the compound and its derivatives have shown potential in the following areas:
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Antiviral and antimicrobial activities
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Hepatitis treatment, particularly for toxic hepatitis caused by various agents
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Potential anticancer activity against liver carcinoma cells
The mechanism of action appears to involve modulation of liver enzyme levels and reduction of inflammation, which contributes to its potential hepatoprotective effects.
Structure-Activity Relationships
The biological activity of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol may be attributed to specific structural features:
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The imidazole ring is a common pharmacophore in many bioactive compounds and may contribute to interaction with biological targets
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The dichlorophenyl group can enhance membrane permeability and binding to hydrophobic pockets in target proteins
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The hydroxyl group provides hydrogen bonding capabilities that may interact with specific amino acid residues in protein targets
Further detailed structure-activity relationship studies would be valuable to optimize the compound's activity and develop improved derivatives.
Analytical Identification
Spectroscopic Characterization
While specific spectroscopic data is limited in the provided search results, alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol can typically be characterized using various analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups such as the hydroxyl group and imidazole ring
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Mass spectrometry to confirm molecular weight and fragmentation patterns
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UV-VIS spectroscopy, as used in the chromatographic methods described earlier, with absorption at 230 nm
These techniques collectively provide a comprehensive identification and purity assessment of the compound.
Current Research and Future Directions
Recent Developments
Recent research on alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has focused on optimizing synthesis methods and exploring new potential applications. The patent literature indicates ongoing interest in industrial-scale production methods that improve yield and purity while reducing costs .
Future Research Opportunities
Several promising research directions for this compound include:
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Development of more efficient and environmentally friendly synthesis methods
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Expanded investigation of its potential applications in treating liver diseases beyond hepatitis
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Exploration of structure-activity relationships to design more potent and selective derivatives
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Investigation of its potential synergistic effects when combined with other therapeutic agents
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Detailed toxicological studies to better understand its safety profile for pharmaceutical applications
These research avenues could significantly enhance our understanding of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol and its potential contributions to pharmaceutical science.
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